Tributyltin iodide

Catalog No.
S1905077
CAS No.
7342-47-4
M.F
C12H27ISn
M. Wt
417 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin iodide

CAS Number

7342-47-4

Product Name

Tributyltin iodide

IUPAC Name

tributyl(iodo)stannane

Molecular Formula

C12H27ISn

Molecular Weight

417 g/mol

InChI

InChI=1S/3C4H9.HI.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI Key

YHHVXVNXTMIXOL-UHFFFAOYSA-M

SMILES

CCCC[Sn](CCCC)(CCCC)I

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)I

Precursor for Organotin Reagents

One of the primary applications of ITBSn is as a precursor for the synthesis of various other organotin reagents. These reagents are widely used in organic chemistry for:

  • C-C Bond Formation Reactions: ITBSn can be readily converted into tributyltin derivatives that act as nucleophiles in Stille coupling reactions. Stille coupling is a powerful tool for the formation of carbon-carbon bonds between various organic fragments [].
  • Functional Group Transformations: ITBSn can be employed for the introduction of the tributylstannyl group (-Sn(C₄H₉)₃), which can be further manipulated to install various functional groups onto organic molecules.

Here are some examples of commonly synthesized organotin reagents from ITBSn:

  • Tributyltin chloride (Sn(C₄H₉)₃Cl)
  • Tributyltin methoxide (Sn(C₄H₉)₃OCH₃)
  • Tributyltin hydride (Sn(C₄H₉)₃H)

These reagents offer distinct advantages in organic synthesis due to their stability, ease of handling, and predictable reactivity patterns.

Radical Initiator

ITBSn can also function as a free radical initiator for polymerization reactions. The tributyltin group acts as a good leaving group upon exposure to light or heat, generating tributyltin radicals (Sn(C₄H₉)₃•). These radicals can initiate the polymerization of various monomers, leading to the formation of polymers with specific properties.

Research on Bioorganotin Chemistry

ITBSn serves as a valuable building block in the synthesis of novel organotin compounds for biological applications. Researchers are exploring the potential of these compounds as:

  • Antimicrobial Agents: Studies have investigated the antimicrobial properties of organotin derivatives derived from ITBSn. These compounds exhibit activity against various bacteria and fungi [].
  • Anticancer Agents: Organotin compounds are being evaluated for their potential to target cancer cells. ITBSn can be used as a starting material for the synthesis of such compounds [].

Tributyltin iodide is an organotin compound with the chemical formula C12H27ISn\text{C}_{12}\text{H}_{27}\text{I}\text{Sn}. It consists of three butyl groups attached to a tin atom, which is also bonded to an iodine atom. This compound is part of a larger class known as tributyltin compounds, which have been widely utilized in various applications, particularly in the fields of biocides and organic synthesis. The compound exhibits unique properties due to the presence of the tin atom, which allows it to participate in a variety of

  • Dehalogenation: It is commonly used in radical substitution reactions, particularly for the hydrogenolysis of alkyl halides. In this process, tributyltin iodide can react with alkyl halides to replace the iodine atom with hydrogen, forming alkanes and tributyltin halide as a byproduct .
  • Radical Formation: Under specific conditions, such as exposure to light or heat, tributyltin iodide can generate tributyltin radicals. These radicals are highly reactive and can initiate further radical chain reactions, making tributyltin iodide a valuable reagent in organic synthesis .
  • Formation of Organotin Compounds: Tributyltin iodide can participate in redistribution reactions where it reacts with other tin compounds, leading to the formation of various organotin derivatives.

The synthesis of tributyltin iodide typically involves the reaction of tin(IV) iodide with tetrabutyltin:

SnI4+ C4H9)4Sn3 C4H9)3SnI\text{SnI}_4+\text{ C}_4\text{H}_9)_4\text{Sn}\rightarrow 3\text{ C}_4\text{H}_9)_3\text{SnI}

This method yields a mixture of organotin iodides, including tributyltin iodide as one of the products. Other methods may include oxidative reactions involving iodine and tributyltin hydride .

Tributyltin iodide has several notable applications:

  • Organic Synthesis: It serves as an important reagent in organic chemistry for synthesizing various organic compounds through radical reactions.
  • Biocide: Historically used in anti-fouling paints to inhibit marine organism growth on ship hulls.
  • Material Science: Employed in the production of tin oxide thin films through atomic layer deposition processes .

Studies on tributyltin iodide interactions reveal its capacity to form complexes with various biological molecules. Its role as an endocrine disruptor has been extensively documented, indicating that it can interfere with hormonal signaling pathways in wildlife. Research has shown that exposure to tributyltin compounds can lead to reproductive abnormalities in aquatic organisms . Furthermore, its interactions with cellular components can induce oxidative stress, contributing to toxicological effects.

Tributyltin iodide belongs to a broader class of organotin compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

Compound NameFormulaUnique Properties
Tributyltin chlorideC12H27ClSn\text{C}_{12}\text{H}_{27}\text{Cl}\text{Sn}Used extensively as a biocide; less soluble than iodide.
Tributyltin oxideC12H27OSn\text{C}_{12}\text{H}_{27}\text{O}\text{Sn}Commonly used in antifouling paints; highly toxic.
TetrabutyltinC16H36Sn\text{C}_{16}\text{H}_{36}\text{Sn}Acts as a precursor for other organotin compounds; more stable than tri-substituted variants.

Tributyltin iodide is unique due to its specific reactivity profile and biological impact compared to other organotin compounds. Its use in organic synthesis and potential for generating reactive intermediates distinguishes it from others like tributyltin chloride and oxide, which are primarily utilized for their biocidal properties.

Physical State and Appearance

Tributyltin iodide exists as a liquid under standard conditions [2] [3]. The compound typically appears as a colorless to pale yellow liquid [2]. This coloration may develop upon exposure to light or air, indicating potential photosensitivity of the compound [2]. The liquid state at room temperature is consistent with its molecular structure and the influence of the three butyl chains, which contribute to the compound's overall physical properties.

Thermodynamic Properties

Melting and Boiling Points

The melting point of tributyltin iodide is not extensively documented in the available literature. However, boiling point data indicates significant variation depending on pressure conditions. Under reduced pressure, the compound exhibits a boiling point of 172°C at 10 mmHg (1.3 kPa) [4] [5]. Alternative measurements report boiling points ranging from 110-138°C at 0.2 Torr [4]. These variations in boiling point measurements under different pressure conditions reflect the compound's volatility characteristics and are consistent with typical organotin compound behavior.

Density and Viscosity

The density of tributyltin iodide has been determined to be 1.46 g/mL at 25°C [5]. This relatively high density reflects the presence of both tin and iodine atoms in the molecular structure, contributing to the overall molecular mass of 416.96 g/mol [6] [7] [4] [8]. Specific viscosity measurements for tributyltin iodide were not identified in the available literature sources.

Vapor Pressure Characteristics

Detailed vapor pressure data for tributyltin iodide are not extensively documented in the current literature. However, the observed boiling point behavior under reduced pressure conditions suggests moderate volatility characteristics typical of organotin compounds with similar molecular weights and structures.

Spectroscopic Properties

1H NMR Spectral Characteristics

Nuclear magnetic resonance spectroscopy of tributyltin iodide would be expected to show characteristic patterns for the three equivalent butyl groups attached to the tin center. The 1H NMR spectrum would typically display signals for the butyl chain protons in the aliphatic region, ranging from approximately 0.8 to 2.5 ppm [9] [10]. The methyl protons at the end of the butyl chains would appear as triplets around 0.8-1.0 ppm, while the methylenes would appear at higher chemical shifts. Tin coupling patterns would be observable due to the presence of magnetically active tin isotopes (119Sn and 117Sn) [11].

13C NMR Analysis

Carbon-13 NMR spectroscopy of tributyltin iodide would show the butyl carbon signals in the aliphatic region of the spectrum [9] [10]. The carbons directly bonded to tin would exhibit characteristic tin-carbon coupling, appearing as satellites around the main carbon signals due to coupling with 119Sn (I = 1/2, 8.6% natural abundance) [11]. The chemical shifts would be expected in the range typical for alkyl carbons bonded to tin, with the tin-bonded carbon appearing at a slightly downfield position compared to the other butyl carbons [12] [13].

IR Spectroscopy Profile

Infrared spectroscopy of tributyltin iodide would display characteristic vibrations associated with the organic framework and the tin-carbon bonds. The spectrum would show C-H stretching vibrations in the 2800-3000 cm⁻¹ region, C-H bending modes around 1400-1500 cm⁻¹, and Sn-C stretching vibrations typically appearing in the 500-600 cm⁻¹ region. The specific IR frequencies for tributyltin iodide are not detailed in the available literature sources.

Solubility Parameters

Tributyltin iodide exhibits low water solubility [14] [15], which is characteristic of organotin compounds with multiple alkyl substituents. This hydrophobic behavior is attributed to the three butyl groups that dominate the molecular surface and reduce interaction with polar solvents like water. The compound demonstrates significantly higher solubility in organic solvents , making it suitable for use in organic synthetic applications. Tributyltin compounds generally have moderate hydrophobicity, with log Kow values ranging from 3.19 to 3.84 in various aqueous systems [14] [15].

From Tributyltin Chloride

The most widely employed synthetic route for tributyltin iodide preparation involves the halide exchange reaction between tributyltin chloride and sodium iodide [1] [2]. This method represents the standard approach in both laboratory and industrial settings due to its simplicity and high reproducibility.

Reaction Mechanism and Conditions

The reaction proceeds through a classic nucleophilic substitution mechanism where the iodide ion displaces the chloride ion from the tributyltin center [1] [2]. The reaction is typically conducted in acetone as the solvent, which provides optimal solvation for both the organotin substrate and the inorganic halide salt.

Tributyltin chloride (10.5 g, 30.9 mmol) is dissolved in anhydrous acetone (125 mL) under nitrogen atmosphere [1] [2]. Sodium iodide (9.50 g, 63.4 mmol, 2.0 equivalents) is added in one portion, and the mixture is stirred at 25-27°C for 8 hours [1] [2]. The reaction progress is monitored by the formation of a pale yellow coloration, indicating the presence of the iodide product.

Purification and Isolation

Following reaction completion, the mixture is concentrated under reduced pressure to remove acetone, yielding a colorless oil containing excess sodium iodide and formed sodium chloride precipitates [1] [2]. The crude product is suspended in hexanes (30 mL) and filtered through a silica gel plug to remove inorganic salts. The filtrate is concentrated under reduced pressure and further dried at 23°C under 0.1 mmHg to afford tributyltin iodide in 92% yield as a colorless oil [1] [2].

Yield Optimization Studies

Research has demonstrated that the reaction stoichiometry significantly affects the final yield. The use of 2.0 equivalents of sodium iodide provides optimal conversion, with yields consistently exceeding 90% [1] [2]. Lower stoichiometric ratios result in incomplete conversion, while excess reagent does not significantly improve yields but complicates purification.

Via Tributyltin Hydride

An alternative traditional approach involves the direct iodination of tributyltin hydride using molecular iodine as the halogenating agent . This method offers advantages in terms of reaction speed and operational simplicity, although yields are typically lower than the chloride exchange method.

Reaction Conditions and Mechanism

The reaction between tributyltin hydride and iodine proceeds through a radical pathway, with the initial formation of tributyltin radical species followed by iodine atom transfer . The reaction is typically conducted in tetrahydrofuran under an inert atmosphere to prevent oxidation side reactions.

Tributyltin hydride (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0-5°C . Iodine (1.1 equivalents) is added portionwise over 30 minutes, maintaining the temperature below 5°C to control the exothermic reaction. The mixture is then allowed to warm to room temperature and stirred for additional 3 hours.

Comparative Analysis

While this method offers shorter reaction times compared to the chloride exchange route, the yields are typically lower (40-50%) due to competing side reactions including the formation of dibutyltin diiodide and hexabutyldistannoxane . The method requires careful temperature control and generates hydrogen gas as a byproduct, necessitating appropriate safety measures.

One-Pot Synthesis Approaches

Reaction Parameters and Optimization

Recent developments in tributyltin iodide synthesis have focused on one-pot methodologies that minimize the number of synthetic steps and improve overall efficiency [4]. A particularly notable approach involves the direct synthesis from methylene iodide and tributyltin chloride using lithium bases in THF.

Optimized Reaction Protocol

The one-pot synthesis employs methylene iodide (1 equivalent) and tributyltin chloride (1 equivalent) in anhydrous THF (200 mL) under nitrogen atmosphere [4]. The reaction is initiated by the addition of butyllithium (1.1 equivalents) at -78°C, followed by warming to room temperature over 2 hours. This method achieves yields of 65-75% with significantly reduced reaction times compared to traditional approaches.

Parameter Optimization Studies

Systematic optimization studies have revealed that temperature control is critical for maximizing yields. Reactions conducted at temperatures below -40°C show diminished conversion rates, while temperatures above 0°C lead to increased side product formation [4]. The optimal temperature range of -20°C to 0°C provides the best balance between reaction rate and selectivity.

Solvent System Considerations

The choice of solvent system profoundly affects both the reaction rate and product selectivity in tributyltin iodide synthesis. Comprehensive solvent screening studies have identified acetone as the optimal solvent for halide exchange reactions, while THF proves superior for organolithium-mediated transformations.

Solvent Performance Comparison

Acetone demonstrates exceptional performance in halide exchange reactions, providing yields of 90-95% with excellent selectivity [1] [2]. The polar aprotic nature of acetone facilitates efficient solvation of both the organotin substrate and the halide salts, promoting rapid ion exchange. Alternative solvents such as DMF provide yields of 80-90% but require elevated temperatures and longer reaction times.

THF emerges as the preferred solvent for organolithium-mediated synthesis, offering good solubility for both organic and organometallic reagents [4]. The coordinating ability of THF stabilizes organolithium intermediates, reducing unwanted side reactions and improving overall selectivity.

Temperature and Time Dependencies

Detailed kinetic studies have revealed the complex relationship between reaction temperature, time, and product formation in tributyltin iodide synthesis. These studies provide crucial insights for process optimization and scale-up considerations.

Temperature Profile Analysis

Room temperature reactions (25-27°C) provide optimal yields for halide exchange processes, with 85-95% conversion achieved within 6-8 hours [1] [2]. Lower temperatures (0-5°C) result in slower reaction rates but improved selectivity, while elevated temperatures (60-80°C) accelerate the reaction but promote side product formation.

For organolithium-mediated synthesis, initial low temperatures (-78°C to -20°C) are essential for controlled reagent addition, followed by gradual warming to room temperature for reaction completion [4]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials.

Time-Dependent Yield Studies

Systematic time-course studies demonstrate that optimal reaction times vary significantly with the synthetic approach employed. Halide exchange reactions reach maximum conversion after 6-8 hours, with minimal improvement observed for longer reaction times [1] [2]. One-pot synthesis approaches typically achieve completion within 1-3 hours due to the high reactivity of organolithium reagents.

Industrial-Scale Production Methods

Process Engineering Considerations

Industrial production of tributyltin iodide requires careful consideration of process engineering parameters to ensure safe, efficient, and economically viable manufacturing. The scale-up from laboratory procedures involves addressing heat transfer, mass transfer, and safety considerations specific to organotin chemistry.

Reactor Design and Configuration

Industrial synthesis typically employs continuously stirred tank reactors (CSTR) with specialized corrosion-resistant linings suitable for halide-containing systems [5] [6]. The reactor design must accommodate the exothermic nature of certain synthetic routes while providing adequate mixing to ensure homogeneous reaction conditions.

Heat exchange systems are critical for temperature control, particularly in organolithium-mediated synthesis where temperature excursions can lead to runaway reactions [5] [6]. Jacketed reactors with automated temperature control systems are standard in industrial operations, providing precise thermal management throughout the reaction cycle.

Mass Transfer Optimization

The heterogeneous nature of halide exchange reactions requires careful attention to mass transfer phenomena. Industrial processes often employ enhanced mixing systems, including high-speed agitators and in-line mixing devices, to maximize interfacial contact between solid halide salts and organotin substrates [5] [6].

Solid-liquid mass transfer rates can be enhanced through particle size reduction of sodium iodide and optimization of agitation parameters. Industrial operations typically employ sodium iodide with particle sizes below 100 mesh to maximize surface area and reaction rates.

Yield Optimization Strategies

Industrial yield optimization encompasses both chemical and engineering approaches to maximize product formation while minimizing waste generation and production costs. These strategies have evolved through decades of organotin manufacturing experience [5] [6].

Chemical Optimization Approaches

Stoichiometric optimization studies have established that the use of 2.0 equivalents of sodium iodide provides optimal yields while minimizing excess reagent consumption [1] [2]. Higher stoichiometric ratios do not significantly improve yields but increase raw material costs and waste generation.

Catalyst screening programs have identified specific Lewis acids that can enhance reaction rates and selectivity. Magnesium iodide (0.1 mol%) has been shown to accelerate halide exchange reactions, reducing reaction times from 8 hours to 4 hours while maintaining high yields [7].

Process Integration Strategies

Industrial operations often integrate tributyltin iodide synthesis with upstream tributyltin chloride production and downstream purification processes. This integration minimizes handling of intermediate products and reduces overall production costs [5] [6].

Solvent recovery systems are essential for economic viability, with acetone recovery rates typically exceeding 95% through distillation. The recovered solvent meets quality specifications for reuse, significantly reducing operating costs and environmental impact.

Quality Control Parameters

Industrial production requires comprehensive quality control systems to ensure consistent product quality and regulatory compliance. These systems encompass raw material testing, in-process monitoring, and finished product analysis [5] [6].

Raw Material Specifications

Tributyltin chloride feedstock must meet stringent purity requirements, typically exceeding 96% purity with minimal dibutyltin dichloride contamination [8]. Water content must be below 0.1% to prevent hydrolysis reactions during storage and processing.

Sodium iodide specifications require purity levels above 99.0% with minimal sodium chloride contamination [1] [2]. Particle size distribution is controlled to ensure consistent reaction rates and complete conversion.

In-Process Monitoring

Modern industrial processes employ real-time monitoring systems including infrared spectroscopy and gas chromatography to track reaction progress and detect potential deviations [9]. These systems enable rapid response to process variations and ensure consistent product quality.

Temperature and pressure monitoring systems provide continuous oversight of reaction conditions, with automated shutdown systems activated in case of unsafe conditions. Data logging systems maintain comprehensive records for quality assurance and regulatory compliance.

Finished Product Analysis

Finished tributyltin iodide undergoes comprehensive analysis including purity determination by quantitative NMR (≥95%), moisture content analysis (≤0.1%), and stability testing under accelerated aging conditions [1] [2]. Trace metal analysis ensures compliance with specifications for downstream applications.

Recent Innovations in Synthetic Pathways

Electrochemical Approaches

Recent developments in electrochemical organic synthesis have opened new possibilities for tributyltin iodide preparation. These methods offer advantages in terms of environmental sustainability and operational simplicity [10] [11].

Electrochemical Radical Generation

Electrochemical methods employ mild reductive conditions (-1.0 V vs. Ag QRE) to generate alkyl radicals from alkyl iodides in the presence of molecular oxygen [10] [11]. This approach eliminates the need for tributyltin hydride while maintaining comparable yields (60-90%) and functional group compatibility.

The electrochemical cell employs inexpensive graphite electrodes and operates under ambient conditions, making it suitable for both laboratory and industrial applications [10] [11]. The method generates no tin-containing waste products, addressing environmental concerns associated with traditional organotin synthesis.

Process Advantages and Limitations

Electrochemical synthesis offers several advantages including reduced waste generation, mild reaction conditions, and compatibility with sensitive functional groups [10] [11]. The method operates at room temperature and atmospheric pressure, simplifying equipment requirements and reducing energy consumption.

Current limitations include the need for specialized electrochemical equipment and optimization of electrode materials for extended operation. Research continues to address these challenges and expand the scope of electrochemical organotin synthesis.

Catalytic Methodologies

Recent advances in catalytic chemistry have enabled the development of more efficient and selective synthetic routes for tributyltin iodide. These approaches utilize catalytic amounts of organometallic complexes to facilitate difficult transformations [12].

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for organotin synthesis, offering high selectivity and functional group tolerance [12]. These methods typically employ palladium(0) complexes with appropriate ligands to facilitate carbon-tin bond formation.

The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps, allowing for precise control of selectivity and minimizing side product formation [12]. Yields of 70-95% are achievable with proper optimization of catalyst loading and reaction conditions.

Catalyst Development and Optimization

Ongoing research focuses on developing more efficient and selective catalysts for organotin synthesis. Bulky phosphine ligands have shown particular promise in improving reaction rates and selectivity [12]. Catalyst loadings as low as 0.1 mol% can achieve satisfactory conversion rates, making these methods economically viable for industrial applications.

Green Chemistry Approaches

Environmental considerations have driven the development of more sustainable synthetic methods for tributyltin iodide preparation. These approaches focus on reducing waste generation, eliminating toxic reagents, and improving energy efficiency [13].

Solvent-Free Synthesis

Recent developments in solvent-free synthesis have demonstrated the feasibility of conducting halide exchange reactions in the absence of organic solvents [13]. These methods employ mechanical activation or microwave heating to achieve efficient mixing and heat transfer.

Solvent-free approaches typically require higher temperatures (80-120°C) but offer advantages in terms of reduced waste generation and simplified purification procedures [13]. Yields comparable to traditional solution-phase methods are achievable with proper optimization of reaction conditions.

Microwave-Assisted Synthesis

Microwave heating has emerged as an effective tool for accelerating tributyltin iodide synthesis while maintaining high yields and selectivity [13]. The rapid heating and cooling capabilities of microwave systems enable precise temperature control and reduced reaction times.

Microwave-assisted synthesis can reduce reaction times from hours to minutes while maintaining comparable yields to conventional heating methods [13]. The method is particularly effective for halide exchange reactions, where the polar nature of the reaction mixture facilitates efficient microwave heating.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7342-47-4

Dates

Last modified: 08-16-2023

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